N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzohydrazide with 2-methylpropanoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The oxadiazole ring is known to interact with various biological targets, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but lacks the 2-methylpropanamide group.
4-methoxyphenyl-1,2,3-triazole: Contains a triazole ring instead of an oxadiazole ring.
4-methoxyphenyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is unique due to the presence of both the oxadiazole ring and the 2-methylpropanamide group, which may confer specific biological activities and chemical properties not found in similar compounds .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)11(17)14-13-16-15-12(19-13)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOJNUBEYMRXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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